molecular formula C12H19N5 B11744876 [(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11744876
M. Wt: 233.31 g/mol
InChI Key: NEOZFUAIWGTLGI-UHFFFAOYSA-N
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Description

[(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of two pyrazole rings, each substituted with a methyl and a propyl group, respectively, and connected through a central amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The methyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Coupling Reaction: The two substituted pyrazole rings are then coupled through a central amine group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., NaOH) are commonly employed.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

[(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-5-boronic acid pinacol ester
  • 5-hydroxy-1-methyl-1H-pyrazole
  • 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Uniqueness

[(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern and the presence of two pyrazole rings connected through an amine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-(2-methylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C12H19N5/c1-3-6-17-10-11(8-15-17)7-13-9-12-4-5-14-16(12)2/h4-5,8,10,13H,3,6-7,9H2,1-2H3

InChI Key

NEOZFUAIWGTLGI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC=NN2C

Origin of Product

United States

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